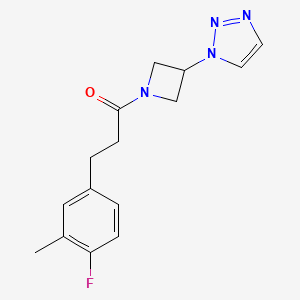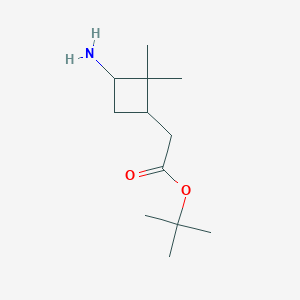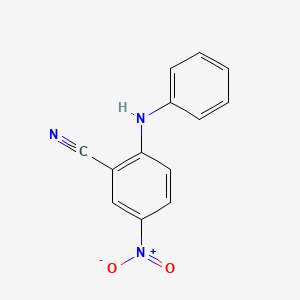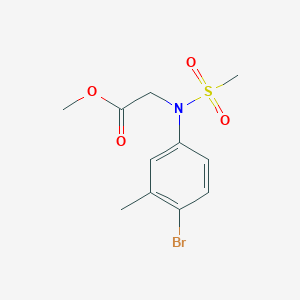![molecular formula C17H12N4O3S B2853491 5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one CAS No. 443673-79-8](/img/structure/B2853491.png)
5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones, which is a class of compounds that “5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one” belongs to, has been developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinazolin-3-one core with a 3-nitrophenylmethylsulfanyl group attached.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazolin-4(3H)-ones involve a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The thiol substrate could promote the dehydroaromatization step .Mecanismo De Acción
The mechanism of action of 5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one is not fully understood. However, studies have shown that this compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It has also been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in cells. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. It has also been found to induce the production of reactive oxygen species, which can cause oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one in lab experiments is its potential applications in various fields. It is a versatile compound that can be used for different purposes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for the study of 5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one. One of the directions is the development of new derivatives of this compound with improved properties such as higher potency and lower toxicity. Another direction is the study of the mechanism of action of this compound to understand its effects on cells. Additionally, the potential applications of this compound in different fields such as medicine, agriculture, and material science can be further explored.
Métodos De Síntesis
The synthesis of 5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one has been reported using different methods. One of the commonly used methods involves the reaction of 3-nitrobenzyl chloride with 2-mercaptoimidazo[1,2-c]quinazoline in the presence of a base such as potassium carbonate. The reaction yields the desired compound, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential use as a fluorescent probe for imaging cells. In agriculture, this compound has been studied for its potential use as a fungicide. In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials.
Safety and Hazards
The safety and hazards of “5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one” are not explicitly mentioned in the sources retrieved. It is intended for research use only and not for human or veterinary use.
Propiedades
IUPAC Name |
5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c22-15-9-18-16-13-6-1-2-7-14(13)19-17(20(15)16)25-10-11-4-3-5-12(8-11)21(23)24/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUDMWFUYQDZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2853413.png)


![Ethyl oxo[(1-phenylethyl)amino]acetate](/img/structure/B2853419.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B2853420.png)


![2-chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2853424.png)




